molecular formula C14H21NO5S B359033 4-(2,5-Diethoxyphenyl)sulfonylmorpholine CAS No. 57999-98-1

4-(2,5-Diethoxyphenyl)sulfonylmorpholine

Cat. No.: B359033
CAS No.: 57999-98-1
M. Wt: 315.39g/mol
InChI Key: JEUWLNGDAJKRKT-UHFFFAOYSA-N
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Description

4-(2,5-Diethoxyphenyl)sulfonylmorpholine is a sulfonylmorpholine derivative of interest in chemical and biochemical research. This compound is designed for use in laboratory research and development only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers value this compound for its potential applications, which may include serving as a building block or intermediate in organic synthesis and medicinal chemistry. Its molecular structure, featuring a sulfonyl group linked to a morpholine ring and a diethoxyphenyl group, makes it a candidate for exploring structure-activity relationships. Specific research applications, mechanism of action, and detailed physicochemical data should be confirmed by consulting specialized scientific literature and analytical data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-diethoxyphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-3-19-12-5-6-13(20-4-2)14(11-12)21(16,17)15-7-9-18-10-8-15/h5-6,11H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUWLNGDAJKRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 4 2,5 Diethoxyphenyl Sulfonylmorpholine

Chemo- and Regioselective Synthesis of the Sulfonylmorpholine Core

The formation of the sulfonylmorpholine fragment is a critical phase of the synthesis, requiring precise control over the formation of both the sulfonyl group and the heterocyclic morpholine (B109124) ring.

Formation of the Sulfonyl Moiety

The traditional and most direct method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine. The synthesis of the requisite morpholine sulfonyl chloride can be approached through several modern techniques. A common starting material is morpholine itself.

One established method involves the oxidative chlorination of sulfur compounds. However, contemporary approaches often seek to avoid harsh reagents. An alternative strategy involves the conversion of primary sulfonamides into highly reactive sulfonyl chlorides. Recent advancements have demonstrated that primary sulfonamides can be activated by pyrylium (B1242799) salts, such as Pyry-BF4, to facilitate their conversion into sulfonyl chlorides under mild conditions. chemicalbook.comchembk.com This method is particularly valuable for late-stage functionalization and is compatible with a wide array of functional groups. chemicalbook.comchembk.com The reaction proceeds by activating the typically unreactive NH2 group of a primary sulfonamide, making it an excellent leaving group for subsequent nucleophilic attack, for instance, by a chloride source like MgCl2. chemicalbook.com

The direct synthesis of arylsulfonyl chlorides from arylboronic acids also represents a significant advance. biosynth.com While this applies to the aryl portion in the target molecule, the underlying principle of generating a sulfonyl chloride moiety under palladium catalysis is a key innovation in sulfur chemistry. biosynth.com

Assembly of the Morpholine Heterocycle

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry. tcichemicals.comnih.gov Numerous synthetic routes to the morpholine ring have been developed, ranging from classical cyclization methods to modern catalytic processes.

A particularly efficient and green methodology for morpholine synthesis involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate. chemscene.com This protocol is noted for its high yield and redox-neutral conditions, using inexpensive and readily available reagents. chemscene.com The key to this method is the selective N-monoalkylation of the amino alcohol with ethylene sulfate, which proceeds via a simple SN2 reaction, followed by an intramolecular cyclization to furnish the morpholine ring. chemscene.com This approach offers significant environmental and safety advantages over traditional methods.

Other advanced methods include:

Wacker-type aerobic oxidative cyclization: A base-free Pd(DMSO)2(TFA)2 catalyst can be used to cyclize N-allylethanolamines to form morpholines.

Intramolecular hydroalkoxylation: Boron trifluoride etherate can mediate the intramolecular cyclization of nitrogen-tethered alkenes to yield morpholines. google.com

Photocatalytic coupling: Substituted morpholines can be synthesized from silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions using an organic photocatalyst. google.com

For the synthesis of the target molecule, morpholine itself is a commercially available starting material, which can be directly sulfonylated. However, for substituted morpholine analogs, these advanced synthetic methods would be indispensable.

Advanced Coupling Reactions for Diethoxyphenyl Integration

The final stage in a convergent synthesis involves coupling the sulfonylmorpholine core with the diethoxyphenyl group. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. nbinno.comias.ac.insigmaaldrich.com

Precursor Synthesis of Functionalized Diethoxyphenyl Substrates

The synthesis of a suitable diethoxyphenyl precursor is the first step in this sequence. A common and versatile precursor is an aryl halide, such as 1-bromo-2,5-diethoxybenzene. This can be prepared from commercially available hydroquinone (B1673460) in a two-step process.

Williamson Ether Synthesis: Hydroquinone is first O-alkylated using an ethylating agent (e.g., iodoethane (B44018) or diethyl sulfate) in the presence of a base (e.g., potassium carbonate or sodium hydroxide) to yield 1,4-diethoxybenzene. lookchem.com

Electrophilic Bromination: The resulting 1,4-diethoxybenzene, with its electron-rich aromatic ring, can then undergo regioselective bromination. The two ethoxy groups are ortho-, para-directing, leading to the desired 1-bromo-2,5-diethoxybenzene.

Alternatively, an arylboronic acid, such as 2,5-diethoxyphenylboronic acid, can be used as the coupling partner. This can be synthesized from 1-bromo-2,5-diethoxybenzene via lithium-halogen exchange followed by quenching with a trialkyl borate, or through iridium-catalyzed C-H borylation of 1,4-diethoxybenzene. tandfonline.com

Table 1: Representative Synthesis of 1-Bromo-2,5-diethoxybenzene

Step Reactants Reagents/Conditions Product
1 Hydroquinone, Iodoethane K₂CO₃, Acetone, Reflux 1,4-Diethoxybenzene
2 1,4-Diethoxybenzene N-Bromosuccinimide (NBS), DMF 1-Bromo-2,5-diethoxybenzene

Transition Metal-Catalyzed Carbon-Sulfur Bond Formation

The formation of the C-S bond between the 2,5-diethoxyphenyl ring and the sulfonylmorpholine moiety is a key transformation. Palladium-catalyzed cross-coupling reactions have become a cornerstone for constructing such bonds due to their reliability and broad substrate scope. ias.ac.in

Recent breakthroughs have provided direct routes to sulfonamides from aryl halides, bypassing the need to isolate potentially unstable sulfonyl chloride intermediates. A novel palladium-catalyzed sulfination of aryl halides offers a powerful method for this purpose. lookchem.comsciencemadness.org

In this approach, an aryl bromide (like 1-bromo-2,5-diethoxybenzene) is reacted with a sulfur dioxide surrogate, such as potassium metabisulfite (B1197395) (K₂S₂O₅), in the presence of a palladium catalyst. sciencemadness.org This generates an intermediate aryl sulfinate salt in situ. This reactive intermediate can then be trapped with an electrophilic aminating agent or, more directly for this synthesis, be converted to the corresponding sulfonyl chloride and subsequently reacted with morpholine. A more streamlined, one-pot protocol allows for the direct conversion to sulfonamides. lookchem.comsciencemadness.org

Another highly effective, modular approach is the palladium-catalyzed addition of aryl halides to N-sulfinylamines. guidechem.com This method uses a palladium catalyst system, such as SPhos Pd G3, to couple an aryl bromide with an N-sulfinylamine reagent (e.g., TIPS-NSO). The resulting sulfinamide can then be readily oxidized to the desired sulfonamide. This transformation is noted for its mild conditions and high tolerance for various functional groups. guidechem.com

Table 2: Exemplary Conditions for Palladium-Catalyzed Sulfinamide Synthesis

Parameter Condition
Aryl Halide 1-Bromo-2,5-diethoxybenzene (1.0 equiv)
Sulfinylamine N-Triisopropylsilylsulfinylamine (TIPS-NSO) (1.2 equiv)
Catalyst SPhos Pd G3 (5-10 mol %)
Base Cs₂CO₃ or HCO₂Cs (1.5 equiv)
Solvent 1,4-Dioxane
Temperature 75 °C

Data synthesized from representative palladium-catalyzed sulfination methodologies. guidechem.com

This palladium-catalyzed strategy represents a state-of-the-art method for the final assembly of 4-(2,5-Diethoxyphenyl)sulfonylmorpholine, offering high efficiency and modularity for accessing the target compound and its analogs.

Exploration of Alternative Catalytic Systems

The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. researchgate.net While effective, this method can be limited by the availability and stability of the sulfonyl chloride precursor and may require harsh conditions. researchgate.netnih.gov Modern research focuses on alternative catalytic systems that offer milder conditions, broader substrate scope, and improved efficiency.

Transition-metal catalysis has emerged as a powerful tool. Copper-catalyzed systems, for instance, are attractive due to the low cost and toxicity of copper. sci-hub.se Methods have been developed for the one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), catalyzed by Cu(II). thieme-connect.com Synergistic photoredox and copper catalysis can also be used to synthesize sulfonamides from various aryl radical precursors and amines at room temperature. acs.org

Metal-free catalysis offers an environmentally benign alternative. researchgate.net Strategies include iodine-catalyzed reactions between sodium sulfinates and amines or the use of photocatalysts like eosin (B541160) Y to couple thiols and phenylhydrazines under mild, visible-light conditions. sci-hub.sethieme-connect.com These methods avoid the use of transition metals and often employ greener solvents. thieme-connect.com

Below is a comparative table of various catalytic systems applicable to sulfonamide synthesis.

Catalyst SystemS-ReagentN-ReagentKey AdvantagesRef.
Copper (II) (Hetero)arylboronic acids, DABSOAminesMild conditions, avoids sulfonyl chlorides thieme-connect.com
Photoredox/Copper Aryl radical precursors, SO₂ sourceAminesRoom temperature, single-step process acs.org
Iodine Sodium SulfinatesAminesMetal-free, uses stable sulfur source sci-hub.se
Eosin Y (Photocatalyst) ThiolsPhenylhydrazinesMetal-free, eco-friendly, mild conditions thieme-connect.com

Stereocontrolled Synthesis of Analogues

The introduction of chirality into molecules containing a morpholine scaffold can be critical for their biological activity. semanticscholar.org The stereocontrolled synthesis of analogues of this compound can be approached by creating stereocenters on the morpholine ring.

Asymmetric hydrogenation is a highly efficient method for producing chiral molecules. semanticscholar.org For instance, 2-substituted dehydromorpholines can undergo asymmetric hydrogenation catalyzed by a rhodium complex with a large-bite-angle bisphosphine ligand (SKP-Rh), yielding chiral 2-substituted morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org This "after cyclization" approach is powerful due to its high efficiency and atom economy. semanticscholar.org

Other strategies involve forming the stereocenter before or during the cyclization of the morpholine ring. semanticscholar.orgnih.gov These can include organocatalyzed intramolecular aza-Michael additions or metal-catalyzed allylic substitutions. semanticscholar.org Electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols using bromine is another method to produce chiral morpholine derivatives. banglajol.info For example, the reaction of (R)-2-amino-3-methyl-1-butanol derived N-allyl-β-aminoalcohol with bromine can yield a (2R, 5S)-disubstituted morpholine with high diastereoselectivity. banglajol.info

The table below summarizes different approaches to synthesizing chiral morpholine derivatives.

MethodKey FeatureCatalyst/ReagentStereoselectivityRef.
Asymmetric Hydrogenation Post-cyclization stereocenter formationSKP-Rh complexUp to 99% ee semanticscholar.orgrsc.org
Electrophile-Induced Cyclization Stereocenter formation during cyclizationBromine (Br₂)High diastereomeric excess (de) banglajol.info
Brønsted Acid Catalysis Utilizes a chiral auxiliaryPseudoephedrineHigh yield and selectivity nih.gov
Manganese-Catalyzed Hydroamination Asymmetric formal hydroamination of allylic alcoholsMn(CO)₅Br with chiral P,N,N-ligandsUp to 92% ee acs.org

Late-Stage Diversification and Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the direct modification of complex molecules to rapidly generate analogues. acs.orgmpg.de This approach avoids the need for de novo synthesis for each new derivative.

Directing group-assisted C-H activation has become a cornerstone of LSF. The sulfonamide group itself can act as a directing group to functionalize specific C-H bonds. acs.org Palladium-catalyzed reactions can achieve site-selective C-H arylation ortho to small alkyl groups on an aromatic ring. nih.govuzh.ch Computational studies suggest that non-covalent interactions between the catalyst and the substrate's alkyl group are key to this selectivity. nih.gov

Iridium complexes have also been shown to mediate highly selective ortho-C-H activation in alkylarenes, where the reaction proceeds through a transient insertion of the metal into a benzylic C-H bond. researchgate.netnih.gov Another innovative approach involves the conversion of arenes into aryl thianthrenium salts, which serve as versatile electrophilic linchpins for subsequent palladium-catalyzed cross-coupling reactions, including sulfonylation. nih.govmpg.de This method is noted for its exceptional selectivity, often yielding a single constitutional isomer regardless of the arene's existing substitution pattern. mpg.dempg.de

A two-step sequence involving C-H functionalization to an aryl sulfonium (B1226848) salt followed by palladium-catalyzed sulfination with Rongalite (a source of SO₂²⁻) provides access to aryl sulfinates. acs.org These intermediates can then be converted into various sulfonamides, demonstrating the utility of LSF for creating diverse libraries of compounds. acs.org

The 2,5-diethoxyphenyl ring of the title compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for modifying aromatic systems. masterorganicchemistry.comlibretexts.org The two ethoxy groups are strong activating, ortho-, para-directing groups. mnstate.edumasterorganicchemistry.com Due to the existing substitution pattern, incoming electrophiles will be directed to the available positions on the ring (C-3, C-4, and C-6). The combined directing effects of the two ethoxy groups and the deactivating sulfonylmorpholine group will determine the final regiochemical outcome. msu.edu

Common EAS reactions that can be applied for derivatization include:

Halogenation: Introduction of bromine or chlorine using Br₂/FeBr₃ or Cl₂/AlCl₃. mnstate.edu

Nitration: Introduction of a nitro group (–NO₂) using nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group (–NH₂). mnstate.edu

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride and a Lewis acid like AlCl₃. This reaction is generally not prone to polyalkylation and the resulting ketone is a meta-director. mnstate.edu

The specific outcome of these reactions on the this compound core would require experimental validation to determine the precise isomer distribution, considering both electronic and steric factors.

Sustainable Synthesis Protocols

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals to reduce environmental impact. researchgate.net For sulfonamide synthesis, this involves using greener solvents, developing catalyst-free reactions, and utilizing more benign reagents. sci-hub.se

Water is an ideal green solvent, and several methods for sulfonamide synthesis have been adapted for aqueous conditions. researchgate.netsci-hub.se One approach involves the reaction of sulfonyl chlorides with amino acids in water using sodium carbonate as a base, with products isolated in high yields. sci-hub.se Another sustainable method uses sodium sulfinates as the sulfur source to react with nitroarenes in water, allowing the sulfonamide product to be collected by simple filtration. researchgate.net

Other green strategies focus on avoiding hazardous reagents and minimizing waste. rsc.org Mechanochemical synthesis, which involves solvent-free reactions in a ball mill, has been applied to the production of aromatic sulfonamides. researchgate.net Photocatalytic methods using visible light and metal-free catalysts also represent a sustainable approach, as they operate under mild conditions. thieme-connect.comnih.gov The use of recyclable solvents like polyethylene (B3416737) glycol (PEG-400) has also been demonstrated for the synthesis of sulfonamides, offering an environmentally benign reaction medium. sci-hub.se

The table below highlights key features of selected sustainable synthesis protocols.

ProtocolKey Green FeatureConditionsAdvantageRef.
Aqueous Synthesis Water as solventRoom temperature, Na₂CO₃ baseEliminates toxic organic solvents sci-hub.se
Sulfinates and Nitroarenes Water as solvent, stable sulfur sourceMild conditionsProduct isolated by filtration, avoids sulfonyl chlorides researchgate.net
Mechanochemical Synthesis Solvent-freeBall millingReduces solvent waste researchgate.net
PEG-400 Mediated Recyclable solvent120 °C, K₂CO₃ baseEnvironmentally benign, reusable solvent system sci-hub.se
Photocatalysis (K-PHI) Visible light as energy sourceBlue/white light, room temperatureChromoselective, avoids harsh reagents nih.gov

Computational and Theoretical Investigations of 4 2,5 Diethoxyphenyl Sulfonylmorpholine

Quantum Chemical Analysis of Molecular Structure and Bonding

Quantum chemical analysis is a fundamental computational approach used to understand the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a compound like 4-(2,5-Diethoxyphenyl)sulfonylmorpholine, DFT calculations would be employed to predict its three-dimensional geometry, electron distribution, and orbital energies. These calculations help in understanding the molecule's stability and reactivity. By solving approximations of the Schrödinger equation, DFT can determine the lowest energy conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net For this compound, an MEP map would reveal regions that are electron-rich (electronegative) and electron-poor (electropositive). These maps are valuable for predicting how the molecule might interact with biological targets, such as proteins or enzymes, as electrostatic interactions are crucial for molecular recognition.

Conformational Landscape and Energy Minima Determination

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be achieved through bond rotations. Determining the energy minima on this landscape is crucial for identifying the most stable conformations of this compound. Computational methods are used to systematically explore different conformations and calculate their relative energies, thus identifying the preferred shapes of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility and how it might change its shape in different environments, such as in a solvent or when approaching a biological target. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of its movements.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for a molecule. For this compound, techniques like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. nih.gov These predictions can aid in the interpretation of experimental spectroscopic data and confirm the structure of the synthesized compound.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling is a key component of modern drug discovery that aims to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net For a series of compounds related to this compound, SAR models can be developed to understand which structural features are important for its therapeutic effects. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. nih.govresearchgate.netmdpi.com

Ligand-Based Design Principles

Ligand-based drug design is a crucial approach in medicinal chemistry when the three-dimensional structure of the biological target is unknown. nih.gov This methodology relies on the analysis of a set of molecules known to interact with a specific target to derive a model that explains their biological activity. Key techniques in ligand-based design include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The underlying principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For a series of analogs of this compound, a QSAR study would involve the following steps:

Data Set Selection: A series of structurally related compounds with varying substituents on the phenyl ring or modifications to the morpholine (B109124) moiety would be synthesized and their biological activity against a specific target would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its reliability.

A hypothetical QSAR study on a series of sulfonylmorpholine derivatives might yield an equation that highlights the importance of specific properties for biological activity. For instance, the model might indicate that electron-withdrawing groups on the phenyl ring and a certain range of lipophilicity are beneficial for activity. Such a model provides valuable guidance for the design of new, more potent analogs.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Ligand-based pharmacophore modeling involves identifying the common chemical features shared by a set of active molecules and their spatial arrangement.

To develop a pharmacophore model for compounds related to this compound, one would:

Select a set of active compounds: A group of molecules with known activity against a target of interest would be chosen.

Conformational analysis: The possible three-dimensional arrangements (conformations) of each molecule would be generated.

Feature identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings would be identified.

Model generation and validation: A 3D arrangement of these features that is common to the active molecules would be proposed as a pharmacophore model. This model would then be validated by its ability to distinguish between active and inactive compounds.

The resulting pharmacophore model for a series of sulfonylmorpholine derivatives could, for example, consist of a hydrogen bond acceptor (the sulfonyl group), a hydrophobic region (the diethoxyphenyl group), and another hydrogen bond acceptor (the morpholine oxygen). This model would serve as a 3D query for searching large chemical databases to find new and structurally diverse compounds with a high probability of being active.

To illustrate the application of these principles, consider the findings from computational studies on related sulfonamide-containing compounds. A study on quinazoline (B50416) sulfonamides as histamine (B1213489) H4 receptor inverse agonists developed a QSAR model that described the interaction of the ligands with the receptor. nih.gov Similarly, a computational analysis of 6-morpholino-9-sulfonylpurine derivatives utilized DFT calculations to investigate their tautomeric features and stability, which are crucial for their biological activity. nih.gov

Table 1: Illustrative Physicochemical Descriptors for QSAR Analysis of Sulfonylmorpholine Derivatives

DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficientLipophilicity, membrane permeability
Molecular WeightMass of the moleculeSize and steric hindrance
Polar Surface AreaSurface sum over all polar atomsDrug transport and bioavailability
Number of H-bond donors/acceptorsPotential for hydrogen bondingInteraction with target protein
Dipole MomentMeasure of molecular polarityElectrostatic interactions

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com Virtual screening can be broadly divided into ligand-based and structure-based approaches. Given the context of this article, we will focus on ligand-based virtual screening.

Ligand-based virtual screening uses the knowledge of known active ligands to identify new ones from a database. The two main methods are similarity searching and pharmacophore-based screening.

Similarity Searching

This method is based on the principle that structurally similar molecules are likely to have similar biological activities. A known active molecule, such as this compound, would be used as a template to search a chemical database for molecules with the highest structural similarity. Similarity is typically quantified using 2D or 3D fingerprints, which are bit strings that encode the structural features of a molecule.

Pharmacophore-Based Screening

As described in the previous section, a pharmacophore model represents the essential 3D features for biological activity. This model can be used as a query to screen large chemical databases. The screening software identifies all molecules in the database that can adopt a conformation that matches the pharmacophore query. This is a powerful method for identifying compounds with different chemical scaffolds but similar biological activity (scaffold hopping).

A virtual screening campaign to find novel inhibitors based on the this compound scaffold might proceed as follows:

Database Preparation: A large database of commercially available or synthetically accessible compounds would be compiled and prepared for screening. This involves generating 3D conformations for each molecule.

Query Definition: A ligand-based pharmacophore model would be developed from a set of known active sulfonylmorpholine analogs, or this compound itself could be used as a template for similarity searching.

Screening: The database would be screened against the pharmacophore model or for similarity to the template molecule.

Hit Selection and Post-processing: The molecules that pass the initial screening (the "hits") would be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to more rigorous computational analysis, such as molecular docking if a target structure is available.

Research on other sulfonamide-containing scaffolds has demonstrated the utility of these approaches. For example, a virtual screening of a "superscaffold" library containing a sulfonamide moiety was used to discover new ligands for a G protein-coupled receptor target. nih.gov

Table 2: Representative Virtual Screening Workflow for Sulfonylmorpholine Analogs

StepDescriptionTools and Techniques
1. Library Preparation Curation and 3D conformation generation of a large compound library.Chemical databases (e.g., ZINC, ChEMBL), conformational analysis software.
2. Query Generation Development of a 3D pharmacophore model or selection of a reference molecule for similarity search.Pharmacophore modeling software, molecular similarity calculators.
3. Virtual Screening Searching the prepared library with the generated query.Screening software (e.g., Phase, ROCS).
4. Hit Filtering Applying filters to remove undesirable compounds (e.g., reactive groups, non-drug-like properties).ADMET prediction tools, chemical structure filters.
5. Hit Prioritization Ranking the filtered hits based on score and visual inspection.Scoring functions, molecular visualization software.

Advanced Analytical Methodologies for Research Grade Characterization

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of 4-(2,5-Diethoxyphenyl)sulfonylmorpholine. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the specific chemical environment of different functional groups.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. While specific experimental data for this exact compound is not publicly available, the expected spectral characteristics can be inferred from analogous structures, such as those containing 2,5-dialkoxybenzene and sulfonylmorpholine moieties.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, morpholine (B109124), and ethoxy protons. The aromatic protons on the di-substituted benzene (B151609) ring are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 7.0-7.8 ppm. The protons of the morpholine ring would likely be observed as two multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms, typically in the δ 3.0-4.0 ppm region. The ethoxy groups would exhibit a characteristic triplet for the methyl protons (around δ 1.4 ppm) and a quartet for the methylene protons (around δ 4.1 ppm).

¹³C NMR: The carbon NMR spectrum would provide complementary information. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbons attached to the oxygen and sulfur atoms being the most deshielded. The morpholine carbons would appear in the δ 45-70 ppm region. The ethoxy group carbons would be found in the upfield region, with the methylene carbons around δ 65 ppm and the methyl carbons around δ 15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CH7.0 - 7.8115 - 125
Aromatic C-O-150 - 160
Aromatic C-S-130 - 140
Morpholine N-CH₂3.0 - 3.545 - 50
Morpholine O-CH₂3.6 - 4.065 - 70
Ethoxy O-CH₂~4.1~65
Ethoxy CH₃~1.4~15

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. The calculated exact mass of the compound (C₁₄H₂₁NO₄S) is 315.1191 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, providing strong evidence for the molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer structural insights. Key fragmentation pathways would likely involve the cleavage of the sulfonamide bond, leading to the formation of ions corresponding to the 2,5-diethoxyphenylsulfonyl moiety and the morpholine ring. Further fragmentation of the diethoxyphenyl group, such as the loss of ethylene (B1197577) from the ethoxy groups, could also be anticipated.

Table 2: Predicted HRMS Data for this compound
Parameter Value
Molecular FormulaC₁₄H₂₁NO₄S
Calculated Exact Mass315.1191 Da
Expected Ion (M+H)⁺316.1269 Da
Expected Fragmentation Ions[C₁₀H₁₃O₄S]⁺, [C₄H₈NO]⁺

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are anticipated in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-O-C stretching of the ethoxy groups and the morpholine ring would likely appear as strong bands in the 1250-1000 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic groups would be seen around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring and the sulfonyl group are often strong in the Raman spectrum. A very strong Raman line for the C=C stretching mode of the aromatic ring would be expected. researchgate.net

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound
Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
Aromatic C=C Stretch1600 - 1450Strong, 1600 - 1450
SO₂ Asymmetric Stretch1350 - 1300Weak
SO₂ Symmetric Stretch1160 - 1120Strong
C-O-C Stretch (Ether)1250 - 1000Moderate

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from any impurities and for the accurate assessment of its purity.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that is well-suited for the analysis of non-volatile compounds like this compound. A stability-indicating UPLC method would be developed and validated to ensure the accurate quantification of the compound and its potential degradation products. saudijournals.com

Method development would involve the optimization of several parameters:

Column: A reversed-phase column, such as a C18 or phenyl-hexyl column, would likely be suitable.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) for pH control and improved peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be employed.

Detection: UV detection would be appropriate, with the detection wavelength selected based on the UV absorbance maximum of the compound, which is expected to be in the 254-280 nm range due to the aromatic ring.

Flow Rate and Temperature: These would be optimized to achieve good separation efficiency and reasonable analysis times.

For related sulfonamides, UPLC methods coupled with mass spectrometry (UPLC-MS/MS) have been developed for high sensitivity and selectivity. nih.govnih.gov

Table 4: Hypothetical UPLC Method Parameters for this compound
Parameter Condition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 260 nm

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. Due to the relatively high molecular weight and polarity of this compound, it is expected to have low volatility, making direct GC analysis challenging. The analysis of thermally labile N-substituted phenethylamines by GC-MS has been shown to be difficult without derivatization. nih.gov

However, GC would be a valuable tool for the assessment of volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Headspace GC-MS could be employed for the sensitive detection of these volatile components. For the analysis of the compound itself, high-temperature GC with a thermally stable column might be feasible, but derivatization to increase volatility and thermal stability would likely be necessary. For instance, morpholine itself can be analyzed by GC after derivatization to form a more volatile compound. nih.govresearchgate.net

Table 5: Potential GC Method for Volatile Impurity Analysis in this compound Samples
Parameter Condition
Technique Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Oven Program 40 °C (5 min), ramp to 250 °C at 10 °C/min
Injector Temperature 250 °C
Detector Mass Spectrometer

An article on the advanced analytical methodologies for the research-grade characterization of the chemical compound “this compound” cannot be generated at this time.

A thorough and repeated search for scientific literature and data pertaining to the enantioselective chromatography, X-ray crystallography, and hyphenated mass spectrometry techniques for "this compound" has yielded no specific results. There is no publicly available research data for this particular compound that would allow for the creation of a detailed and scientifically accurate article as requested. The required data tables and detailed research findings for the specified analytical methodologies could not be located.

Therefore, in adherence to the principles of providing accurate and non-hallucinatory information, the requested article cannot be produced.

Prospective Research Directions and Interdisciplinary Applications

Rational Design of Chemically Modified Derivatives

Rational drug design is a strategic approach to discovering and developing new drug candidates. nih.govmdpi.com This process often begins with a lead compound, such as 4-(2,5-Diethoxyphenyl)sulfonylmorpholine, and involves making targeted modifications to its structure to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov The design of N-arylsulfonyl morpholines has been explored for their potential as γ-secretase inhibitors for the treatment of Alzheimer's disease. nih.gov

Strategic Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry where one atom or functional group is exchanged for another with similar physical or chemical properties, aiming to create a new molecule with improved characteristics. nih.govcambridgemedchemconsulting.comdrughunter.com This approach can be used to modulate potency, selectivity, toxicity, or pharmacokinetic profiles. nih.govcambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be envisioned to explore the structure-activity relationship (SAR).

The sulfonyl group is a common pharmacophore, and its bioisosteres are well-documented. nih.gov For instance, sulfoximines have gained attention as replacements for sulfones and sulfonamides. nih.gov Sulfilimines are another emerging bioisostere for sulfoxides that could be considered. nih.gov These replacements can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to improved biological activity.

The morpholine (B109124) ring is prevalent in FDA-approved drugs due to its favorable pharmacokinetic properties. nih.gov However, exploring replacements for the morpholine moiety could yield novel compounds with different pharmacological profiles. Classical bioisosteres for the oxygen atom in the morpholine ring could include sulfur (to form a thiomorpholine) or a methylene (B1212753) group (to form a piperidine). Non-classical bioisosteres could involve more complex heterocyclic systems.

Below is a table of potential bioisosteric replacements for the key functional groups in this compound.

Original Functional Group Potential Bioisosteric Replacement Rationale for Replacement
Sulfonyl (-SO2-)Sulfoximine (-S(O)NH-), SulfonimidoylTo modify electronic properties and hydrogen bonding potential. nih.gov
Morpholine RingThiomorpholine, Piperidine, PyrrolidineTo alter solubility, lipophilicity, and metabolic stability. nih.gov
Ether (-O-)Methylene (-CH2-), Thioether (-S-), Amine (-NH-)To change polarity and hydrogen bonding capacity.
Phenyl RingPyridyl, Thienyl, PyrimidinylTo modulate aromatic interactions and metabolic pathways.

Incorporation into Hybrid Molecules

The design of hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single molecule with multiple pharmacological activities or improved properties. nih.gov This approach is particularly promising for targeting multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The this compound scaffold could serve as one of the components in a hybrid molecule.

Development of Advanced Catalytic Systems for Targeted Transformations

The synthesis of this compound and its derivatives can be significantly enhanced by the development of advanced catalytic systems. Modern synthetic methods offer greater efficiency, selectivity, and access to a wider range of chemical diversity. nih.govmdpi.comnih.gov

Recent advances in photocatalysis have enabled the diastereoselective synthesis of morpholines from readily available starting materials. nih.gov Such methods, which often employ a visible-light-activated photocatalyst in conjunction with other acids, could be adapted for the synthesis of complex morpholine derivatives. nih.gov

Transition metal-catalyzed reactions, such as those involving rhodium, ruthenium, or palladium, are powerful tools for C-H activation and the formation of carbon-heteroatom bonds. mdpi.com These catalytic systems could be employed to introduce new functional groups onto the diethoxyphenyl ring or to construct the sulfonylmorpholine linkage with high precision. For instance, palladium-catalyzed carbonylation reactions have been used to synthesize phthalimides and phthalic diamides, demonstrating the versatility of this approach. acs.org

The use of solid acid catalysts, such as Nafion NR50, in microwave-assisted reactions represents an environmentally friendly and efficient method for synthesizing heterocyclic compounds like quinolines. mdpi.com Similar strategies could be developed for the synthesis of sulfonylmorpholine derivatives, potentially reducing reaction times and simplifying purification processes.

Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis Design

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of chemical synthesis and drug discovery. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic routes. acs.orgresearchgate.net

For the rational design of this compound derivatives, ML models could be trained on existing data for similar compounds to predict their biological activity and physicochemical properties. This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

In the realm of chemical synthesis, ML algorithms can assist in retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. This can be particularly useful for complex molecules where multiple synthetic pathways are possible. Furthermore, AI can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.

Applications in Chemical Biology Tool Development and Probe Design

Chemical probes are small molecules used to study the function of proteins and other biological macromolecules in their native environment. nih.govnih.gov A well-designed chemical probe should be potent, selective, and possess a mechanism for target engagement that can be readily detected. nih.gov The this compound scaffold could be adapted for the development of chemical probes.

One approach is to incorporate a reactive functional group, such as a sulfonyl fluoride, into the molecule. nih.govrsc.org Sulfonyl fluorides can form covalent bonds with specific amino acid residues, such as lysine (B10760008) or histidine, in a protein's active site, allowing for irreversible inhibition and target identification. nih.govrsc.org

Alternatively, the scaffold could be modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. This would enable the visualization of the probe's interaction with its target in living cells or the isolation of the target protein for further analysis. The indole (B1671886) scaffold, for example, is widely used in the design of fluorogenic probes. rsc.org

The development of such chemical probes based on this compound would provide valuable tools for elucidating its mechanism of action and identifying its biological targets, thereby advancing our understanding of its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-Diethoxyphenyl)sulfonylmorpholine, and what methodological considerations ensure high purity?

  • Answer : The compound can be synthesized via sulfonylation of morpholine with 2,5-diethoxyphenylsulfonyl chloride under anhydrous conditions. Key steps include:

  • Using a two-step reaction: (1) sulfonyl chloride activation with a base (e.g., triethylamine) in dichloromethane, followed by (2) coupling with morpholine at 0–5°C to minimize side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Monitoring reaction progress by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Answer : A combination of spectroscopic and crystallographic methods is critical:

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxy group protons at δ 1.3–1.5 ppm and sulfonyl group carbons at δ 45–50 ppm).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as seen in structurally similar sulfonamide derivatives (e.g., weak C–H···O bonds and chair conformation of the morpholine ring) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ~369.1 for [M+H]⁺).

Advanced Research Questions

Q. What experimental design strategies mitigate contradictions in solubility and stability data for sulfonamide derivatives like this compound?

  • Answer : Contradictions often arise from solvent polarity, pH, and temperature variations. Mitigation strategies include:

  • Solubility profiling : Use a standardized solvent matrix (e.g., DMSO, ethanol, and phosphate buffers at pH 4–9) with nephelometry to quantify solubility limits.
  • Stability studies : Accelerated degradation tests under UV light (ICH Q1B guidelines) and thermal stress (40–60°C) to identify degradation products via LC-MS.
  • Cross-validation : Compare results with structurally analogous compounds (e.g., 4-Dodecylmorpholine, which shows pH-dependent amphiphilic behavior) to contextualize findings .

Q. How can researchers resolve discrepancies in biological activity data for sulfonamide-morpholine hybrids?

  • Answer : Discrepancies may stem from assay conditions or impurities. Recommendations:

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) across assays (e.g., enzyme inhibition, cytotoxicity).
  • Impurity profiling : Quantify byproducts (e.g., unreacted sulfonyl chloride) via GC-MS or HPLC.
  • Control experiments : Include positive controls (e.g., known γ-secretase inhibitors for neurodegenerative studies) and negative controls (e.g., solvent-only samples) .

Q. What advanced characterization techniques are essential for probing the supramolecular interactions of this compound in drug delivery systems?

  • Answer : Key techniques include:

  • Dynamic light scattering (DLS) : Measure hydrodynamic diameter and polydispersity index in aqueous solutions.
  • Surface tension analysis : Determine critical micelle concentration (CMC) using a tensiometer.
  • Molecular docking : Model interactions with target proteins (e.g., γ-secretase) using software like AutoDock Vina, validated by SPR binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.